5-Nitro-2-[(pyridin-2-yl)imino]-1H-phenalene-1,3(2H)-dione
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Overview
Description
5-Nitro-2-[(pyridin-2-yl)imino]-1H-phenalene-1,3(2H)-dione is a complex organic compound that features a nitro group, a pyridinyl group, and a phenalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-[(pyridin-2-yl)imino]-1H-phenalene-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the reaction of 5-nitro-2-aminopyridine with a suitable aldehyde under reflux conditions to form the imine intermediate. This intermediate is then subjected to cyclization and oxidation reactions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-[(pyridin-2-yl)imino]-1H-phenalene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and pyridinyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups at the nitro or pyridinyl positions.
Scientific Research Applications
5-Nitro-2-[(pyridin-2-yl)imino]-1H-phenalene-1,3(2H)-dione has several applications in scientific research:
Mechanism of Action
The mechanism by which 5-Nitro-2-[(pyridin-2-yl)imino]-1H-phenalene-1,3(2H)-dione exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways . The nitro group can undergo redox reactions, which may play a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2-[(pyridin-2-yl)imino]-1H-benzo[d]imidazole: This compound shares a similar nitro and pyridinyl structure but has a benzoimidazole core instead of a phenalene core.
5-Amino-1H-pyrrolo[3,2-b]pyridin-2-yl: This compound features a pyrrolo-pyridinyl structure and is known for its biological activities.
Uniqueness
5-Nitro-2-[(pyridin-2-yl)imino]-1H-phenalene-1,3(2H)-dione is unique due to its phenalene core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for research in various fields, including coordination chemistry and materials science .
Properties
CAS No. |
62567-18-4 |
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Molecular Formula |
C18H9N3O4 |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
5-nitro-2-pyridin-2-yliminophenalene-1,3-dione |
InChI |
InChI=1S/C18H9N3O4/c22-17-12-5-3-4-10-8-11(21(24)25)9-13(15(10)12)18(23)16(17)20-14-6-1-2-7-19-14/h1-9H |
InChI Key |
AZBVILOPWKKNLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N=C2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-] |
Origin of Product |
United States |
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